1,1,1,3-Tetrabromopropan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62874-50-4 |
|---|---|
Molecular Formula |
C3H2Br4O |
Molecular Weight |
373.66 g/mol |
IUPAC Name |
1,1,1,3-tetrabromopropan-2-one |
InChI |
InChI=1S/C3H2Br4O/c4-1-2(8)3(5,6)7/h1H2 |
InChI Key |
WQZLUKNOWXXMFL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Br)(Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1,3 Tetrabromopropan 2 One
Established Synthetic Routes to 1,1,1,3-Tetrabromopropan-2-one
Bromination of Propan-2-one Precursors
The most direct conceptual approach to this compound involves the controlled bromination of propan-2-one (acetone). The α-hydrogens of ketones are acidic and can be substituted with halogens under either acidic or basic conditions. wikipedia.org
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org Each successive halogenation tends to be slower than the previous one because the electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation. wikipedia.org This characteristic could theoretically allow for some control over the degree of bromination.
In contrast, basic conditions promote the formation of an enolate intermediate. Successive halogenations are more rapid in basic media because the inductive electron-withdrawing effect of the halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.org In the case of methyl ketones like acetone (B3395972), this typically leads to the haloform reaction, where one methyl group is fully halogenated to form a trihalomethyl group, which is then cleaved to yield a haloform (e.g., bromoform) and a carboxylate salt (e.g., acetate). vedantu.comvedantu.com
To synthesize this compound, the haloform reaction would need to be halted after the tribromination of one methyl group and the monobromination of the other, which is a significant synthetic challenge due to the increasing reactivity of the intermediates in a basic medium. stackexchange.com
Table 1: Comparison of Acidic and Basic Bromination of Propan-2-one
| Condition | Intermediate | Rate of Successive Halogenation | Potential for Control | Common Outcome for Methyl Ketones |
| Acidic | Enol | Decreases | Higher | Mono- or di-halogenation |
| Basic | Enolate | Increases | Lower | Haloform reaction (Tri-halogenation followed by cleavage) |
This table summarizes the general trends in the bromination of propan-2-one under different conditions.
Alternative Preparative Pathways
Given the challenges in controlling the direct bromination of propan-2-one, alternative pathways commencing from different precursors could be envisaged, although specific literature for this compound is scarce. One hypothetical approach could involve the synthesis of a precursor that already contains the desired bromine substitution pattern on the propyl backbone, which is then oxidized to the ketone. For instance, the oxidation of a suitably substituted 1,1,1,3-tetrabromopropan-2-ol could yield the target ketone. However, the synthesis of such a precursor would itself be a multi-step process.
Another potential route could involve the reaction of a brominated acyl chloride with a suitable brominated nucleophile. For example, the reaction of tribromoacetyl chloride with a monobrominated methylating agent might be a possibility, though this is a speculative route without direct literature support for this specific compound.
Modern Advancements and Optimized Synthetic Procedures
While specific modern synthetic methodologies for this compound are not widely reported, advancements in the synthesis of α-haloketones, in general, offer potential avenues for its preparation.
Stereoselective and Regioselective Synthesis Approaches
The synthesis of this compound does not involve the creation of a stereocenter, so stereoselective synthesis is not a primary concern. However, regioselectivity is of paramount importance. Modern organic synthesis has developed various reagents and methods for the regioselective α-halogenation of unsymmetrical ketones. orgsyn.org For instance, the use of specific brominating agents in combination with particular catalysts or reaction conditions can favor halogenation at one α-position over another. While these methods are typically aimed at achieving monohalogenation at a specific site, a carefully designed multi-step sequence could potentially be employed to achieve the desired tetrabromination pattern.
Scalable Production Methods for Research Applications
The development of scalable methods for the synthesis of α-haloketones is an active area of research, often focusing on improving safety and environmental friendliness. mdpi.com Continuous flow chemistry, for example, offers a safer way to handle hazardous reagents like bromine and can allow for precise control over reaction conditions, which could be beneficial in controlling the extent of bromination. mdpi.com While no specific scalable production method for this compound has been published, the principles of flow chemistry could be applied to its synthesis, potentially allowing for better control of the reaction and safer handling of the materials involved.
Reactivity and Mechanistic Investigations of 1,1,1,3 Tetrabromopropan 2 One
Electrophilic Reactivity of the Carbonyl Center in 1,1,1,3-Tetrabromopropan-2-one
The carbonyl group in this compound is a key site of electrophilicity, rendering it susceptible to attack by a variety of nucleophiles.
Nucleophilic Addition Reactions at the Ketone Moiety
The carbon atom of the carbonyl group in this compound is electrophilic and can be attacked by nucleophiles. nih.govopenstax.orgfiveable.melibretexts.orgmasterorganicchemistry.com This process, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate where the carbonyl oxygen becomes an alkoxide. openstax.orgfiveable.melibretexts.org The general mechanism for this reaction is outlined below:
General Mechanism of Nucleophilic Addition to a Ketone
| Step | Description |
| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the C=O group. The electrons from the π bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. |
| 2. Protonation | The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an acid catalyst to yield an alcohol. openstax.org |
The reactivity of the carbonyl group in this compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater polarization of the carbonyl group. fiveable.me
Influence of Bromine Substituents on Carbonyl Electrophilicity
The presence of four bromine atoms in this compound has a profound effect on the electrophilicity of the carbonyl carbon. The bromine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com The carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, thereby increasing the electron deficiency at the α-carbon. nih.gov
However, it is also important to consider the potential for steric hindrance. The bulky bromine atoms, particularly the tribromomethyl group, can sterically hinder the approach of nucleophiles to the carbonyl carbon. masterorganicchemistry.comlibretexts.orgchemistrysteps.comreddit.com
Nucleophilic Substitution Pathways of Bromine Atoms in this compound
The bromine atoms in this compound, being good leaving groups, can be displaced by nucleophiles through substitution reactions. The specific pathway, whether S({N})1 or S({N})2, is determined by a variety of factors including the structure of the substrate, the nature of the nucleophile, and the reaction conditions.
S(_{N})1 Type Mechanistic Considerations
An S(_{N})1 (substitution nucleophilic unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the substrate to form a carbocation.
Hypothetical S(_{N})1 Reaction of this compound
| Step | Description |
| 1. Formation of Carbocation | A bromine atom leaves, taking with it the bonding pair of electrons, to form a carbocation intermediate. |
| 2. Nucleophilic Attack | The nucleophile attacks the carbocation to form the final product. |
For this compound, the formation of a primary carbocation at the C3 position would be highly unstable. The formation of a carbocation at the C1 position would be adjacent to the electron-withdrawing carbonyl group, which would further destabilize the positive charge. Therefore, an S(_{N})1 mechanism is generally considered unlikely for this compound.
S(_{N})2 Type Mechanistic Considerations and Steric Hindrance
An S(_{N})2 (substitution nucleophilic bimolecular) reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This reaction proceeds with an inversion of stereochemistry.
The rate of an S({N})2 reaction is highly sensitive to steric hindrance around the reaction center. masterorganicchemistry.comlibretexts.orgchemistrysteps.comreddit.com In the case of this compound, the C3 position is a primary carbon, which would typically favor an S({N})2 reaction. However, the presence of the bulky tribromomethyl group on the adjacent carbon (C1) could create significant steric hindrance, potentially slowing down or preventing an S(_{N})2 reaction at the C3 position.
The C1 carbon, being part of a tribromomethyl group, is extremely sterically hindered. The three bulky bromine atoms would effectively block the backside attack required for an S({N})2 mechanism. Therefore, direct S({N})2 substitution at the C1 position is highly improbable.
Competition with Elimination Pathways (E1/E2)
In the presence of a strong base, elimination reactions can compete with nucleophilic substitution.
E1 (Elimination Unimolecular): Similar to the S(_{N})1 reaction, the E1 mechanism proceeds through a carbocation intermediate. The subsequent removal of a proton from an adjacent carbon by a base leads to the formation of an alkene. Given the instability of the potential carbocation intermediates for this compound, the E1 pathway is unlikely.
E2 (Elimination Bimolecular): The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. For this compound, an E2 reaction could potentially occur by the removal of a proton from the C3 carbon and the departure of a bromide ion from the C1 carbon, or vice versa. However, the acidity of the α-hydrogens in α-haloketones can lead to other reaction pathways, such as the Favorskii rearrangement. wikipedia.orgnrochemistry.comorganicreactions.orgddugu.ac.inpurechemistry.org
The Favorskii rearrangement is a reaction of α-halo ketones with a base that leads to a rearranged carboxylic acid derivative. wikipedia.orgnrochemistry.comorganicreactions.orgddugu.ac.inpurechemistry.org This pathway involves the formation of a cyclopropanone (B1606653) intermediate and is often a competing reaction for α-haloketones under basic conditions. wikipedia.org
Rearrangement Reactions Involving this compound
The reactivity of this compound in the presence of a base is complex, with the potential for competing rearrangement pathways. The structure of the molecule, featuring a tribromomethyl group adjacent to a carbonyl and an α-bromomethylene group on the other side, allows for both the Favorskii rearrangement and the haloform reaction to be considered as plausible transformations.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, which typically proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives. nrochemistry.comwikipedia.orgddugu.ac.in For this compound, this pathway would be initiated by the deprotonation of the α'-carbon (C3), which bears a single bromine atom and is rendered acidic by the adjacent carbonyl group. The resulting enolate would then undergo intramolecular nucleophilic substitution, displacing the bromide from the α-carbon (C1 is not possible due to the lack of a leaving group on C3 that can be displaced by an enolate formed at C1). However, the standard mechanism involves the formation of an enolate on the side of the ketone away from the halogen atom that will be displaced. In this case, enolate formation at C3 would lead to an intramolecular attack on C1, which is not feasible.
A more likely scenario for a Favorskii-type rearrangement in this substrate would involve the formation of the enolate at the C3 position, followed by intramolecular displacement of the C3 bromide. This, however, is not the typical Favorskii mechanism. An alternative mechanism, the quasi-Favorskii rearrangement, occurs in α-halo ketones that cannot form an enolate on the α'-carbon. nrochemistry.com This is not the case for this compound as it possesses α'-hydrogens.
Given the presence of a tribromomethyl group, the haloform reaction is a significant competing pathway. wikipedia.orgbyjus.com The haloform reaction occurs with methyl ketones and compounds that can be oxidized to methyl ketones. It also occurs with ketones bearing a trihalomethyl group. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond between the carbonyl group and the tribromomethyl group, as the tribromomethyl anion (CBr₃⁻) is a good leaving group due to the electron-withdrawing nature of the three bromine atoms. masterorganicchemistry.com
The general mechanism for the haloform reaction of this compound is as follows:
Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.
Cleavage of the C1-C2 bond, leading to the formation of bromoform (B151600) (CHBr₃) and a carboxylate. The tribromomethyl anion is protonated by the solvent or the initially formed carboxylic acid.
The expected products from the haloform reaction of this compound with a hydroxide base would be bromoform and the salt of 3-bromo-2-oxopropanoic acid, which would likely exist in its enol form or undergo further reactions depending on the conditions.
It has been noted that trihalomethyl ketone substrates will generally result in haloform and carboxylate formation via the haloform reaction instead of the Favorskii rearrangement. wikipedia.org This suggests that for this compound, the haloform reaction is the more probable rearrangement pathway under basic conditions.
| Reaction Pathway | Key Intermediate | Expected Products | Likelihood |
|---|---|---|---|
| Favorskii Rearrangement | Cyclopropanone derivative | Brominated cyclopropanecarboxylic acid derivative | Low |
| Haloform Reaction | Tetrahedral intermediate, Tribromomethyl anion | Bromoform (CHBr₃) and 3-bromopropanoate derivative | High |
Radical Reactions of this compound
The presence of multiple carbon-bromine bonds in this compound suggests a high potential for radical reactivity, particularly under photolytic or thermolytic conditions. The C-Br bonds are weaker than C-H and C-C bonds and are susceptible to homolytic cleavage to form bromine and carbon-centered radicals.
Photolysis, or the use of light to initiate chemical reactions, is a common method for generating radicals from organobromine compounds. fao.org For this compound, irradiation with UV light would likely initiate the homolytic cleavage of a C-Br bond. The C1-Br bonds are expected to be the most susceptible to cleavage due to the stability of the resulting tribromomethyl radical and the statistical advantage (three C-Br bonds at C1 versus one at C3).
The initiation step can be represented as: Br₃C-C(=O)-CH₂Br + hν → Br₃C-C(=O)-CH₂• + Br• or Br₃C-C(=O)-CH₂Br + hν → •CBr₂-C(=O)-CH₂Br + Br•
Once formed, these radical intermediates can participate in a variety of propagation steps, such as hydrogen abstraction from a solvent or another molecule, or addition to an unsaturated bond. A bromine radical (Br•) is a key intermediate in many radical bromination reactions. ma.edu It can abstract a hydrogen atom from a suitable substrate, generating HBr and a new carbon-centered radical, thus propagating a chain reaction.
Another potential radical pathway is a rearrangement involving a 1,2-bromine shift. Photolysis of some α-bromoketones has been shown to result in a 1,2-Br shift reaction. researchgate.net In the case of this compound, this could involve the migration of a bromine atom from C1 to C3, or vice versa, through a radical intermediate.
The likely radical reactions of this compound are summarized in the table below.
| Reaction Type | Initiation | Key Radical Intermediates | Potential Products |
|---|---|---|---|
| Photolytic C-Br Cleavage | UV irradiation | Bromine radical (Br•), 1,1,3-tribromoacetonyl radical | Products of radical coupling, hydrogen abstraction, or further rearrangement |
| Radical Bromination (if used as a reagent) | Light or radical initiator | Bromine radical (Br•) | Brominated substrate, HBr |
| Radical Rearrangement | Photolysis | Radical pair intermediates | Isomeric tetrabromopropanones |
While specific experimental studies on the radical reactions of this compound are not widely reported, the general principles of radical chemistry and the known reactivity of polybrominated ketones provide a strong basis for predicting its behavior under radical-forming conditions. fao.orglibretexts.org
Utility of 1,1,1,3 Tetrabromopropan 2 One As a Synthetic Intermediate
Role as a Building Block in Carbon-Carbon Bond Forming Reactions
The structural features of 1,1,1,3-tetrabromopropan-2-one, specifically the electrophilic carbonyl carbon and the carbon atoms bearing bromine, make it a candidate for reactions that form new carbon-carbon bonds.
While direct participation of ketones in [2+2] cycloadditions is a specialized photochemical reaction (the Paterno-Büchi reaction), this compound could theoretically serve as a precursor for reactive species that do undergo cycloadditions. For instance, dehalogenation could potentially lead to an intermediate that reacts with alkenes. More plausibly, it could be a source for a brominated ketene or a related species which could then participate in [2+2] cycloadditions with alkenes to form cyclobutanones.
Another possibility involves its conversion into a reactive intermediate suitable for [2+1] cycloaddition reactions to form cyclopropanes. rsc.org This would likely proceed through the generation of a carbene species.
Table 1: Hypothetical [2+2] Cycloaddition Involving a Ketenimine Derived from this compound
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| Ketenimine from this compound | Styrene | Photochemical or Thermal | Substituted Azetidinone |
The carbonyl group in this compound is an electrophilic site susceptible to nucleophilic attack. Condensation reactions with primary amines can lead to the formation of imines (Schiff bases), which are valuable intermediates themselves. libretexts.org Secondary amines would be expected to form enamines. libretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. mdpi.com The high degree of bromination may influence the reactivity of the carbonyl group and the stability of the resulting products.
Table 2: Potential Condensation Reactions and Products
| Amine Reactant | Reaction Type | Potential Product |
|---|---|---|
| Aniline | Imine Formation | N-(1,1,1,3-tetrabromopropan-2-ylidene)aniline |
| Piperidine | Enamine Formation | 1-(2,2,2-tribromo-1-(bromomethyl)vinyl)piperidine |
Precursor for Brominated Alkenes and Alkynes
The structure of this compound allows for its potential conversion into brominated unsaturated systems.
Brominated Alkenes : A Wittig reaction, involving the treatment of this compound with a phosphorus ylide (e.g., methylenetriphenylphosphorane), would replace the carbonyl oxygen with a carbon group, yielding a substituted brominated alkene. masterorganicchemistry.com The choice of ylide determines the substituent on the resulting alkene.
Brominated Alkynes : The synthesis of alkynes often involves a double dehydrohalogenation of a vicinal or geminal dihalide using a strong base. youtube.comlibretexts.org While this compound is not a dihalide itself, it could potentially be converted into one through reduction of the ketone followed by elimination reactions. More complex, multi-step pathways could transform it into precursors for brominated alkynes.
Intermediate in the Synthesis of Complex Organic Molecules
In multi-step synthesis, simple, functionalized molecules are used to build more complex structures. youtube.com this compound, with its multiple reaction sites, could serve as a key building block. For example, the carbonyl group could be used for chain extension via aldol or Grignard reactions, while the bromine atoms could be substituted or used to form rings. This allows for the introduction of a C3 fragment with multiple points for further functionalization, potentially leading to the synthesis of novel heterocyclic compounds or highly substituted acyclic systems.
Generation of Reactive Intermediates from this compound (e.g., Carbenes, Ylides)
Reactive intermediates are short-lived, high-energy molecules that are key to many organic transformations.
Carbenes : Carbenes are neutral molecules with a divalent carbon atom. wikipedia.org They can be generated via α-elimination from compounds with a hydrogen and a leaving group on the same carbon. youtube.com It is conceivable that under strong basic conditions, this compound could undergo α-elimination of HBr from the C3 position to generate a brominated carbene. This carbene could then undergo characteristic reactions like cyclopropanation with alkenes. libretexts.org
Ylides : An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. wikipedia.org While this compound would react with phosphorus ylides in a Wittig reaction, it is not a typical precursor for generating ylides itself. The generation of a phosphorus ylide, for example, typically starts with the reaction of a phosphine with an alkyl halide. masterorganicchemistry.comlibretexts.org However, it could potentially be converted into a phosphonium salt, which upon deprotonation would yield an ylide, though this would be a non-standard application. More common is the generation of sulfur or nitrogen ylides, but the starting materials are typically different. youtube.com
Advanced Spectroscopic and Computational Characterization of 1,1,1,3 Tetrabromopropan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of organic compounds by mapping the chemical environments of their nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Investigations for Proton Environments
The structure of 1,1,1,3-tetrabromopropan-2-one (Br₃C-C(=O)-CH₂Br) contains a single, unique proton environment. The two hydrogen atoms are chemically equivalent as they are bonded to the same carbon atom. Consequently, the ¹H NMR spectrum is predicted to be simple, exhibiting a single resonance.
Chemical Shift (δ): This signal is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift would be significantly downfield due to the strong deshielding effects of the adjacent electron-withdrawing carbonyl group and the bromine atom. The predicted chemical shift would likely be in the range of 4.5 - 5.0 ppm.
Integration: The integral of this singlet would correspond to two protons.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 5.0 | Singlet | 2H | -CH₂Br |
¹³C NMR Investigations for Carbon Framework Analysis
The carbon framework of this compound consists of three distinct carbon atoms, each in a unique chemical environment. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals.
C1 (-CBr₃): This carbon is attached to three highly electronegative bromine atoms. Its signal is expected to appear at a relatively low field, typically in the range of 30-40 ppm.
C2 (>C=O): The carbonyl carbon is significantly deshielded and will appear far downfield. For ketones, this signal is typically found in the 190-200 ppm region.
C3 (-CH₂Br): This carbon is attached to one bromine atom and is adjacent to the carbonyl group. Its chemical shift is influenced by both, placing it in the approximate range of 35-45 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 200 | C=O (C2) |
| ~35 - 45 | -CH₂Br (C3) |
| ~30 - 40 | -CBr₃ (C1) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. Since this compound has only one isolated proton environment (-CH₂Br), no cross-peaks would be observed in the COSY spectrum. The spectrum would only show a single signal on the diagonal.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum identifies direct one-bond correlations between protons and the carbons they are attached to. For this molecule, a single cross-peak would be expected, correlating the proton signal (~4.5-5.0 ppm) with the carbon signal of the -CH₂Br group (~35-45 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different parts of a molecule. The protons of the -CH₂Br group would be expected to show the following key correlations:
A two-bond (²J) correlation to the carbonyl carbon (C2, ~190-200 ppm).
A three-bond (³J) correlation to the tribromomethyl carbon (C1, ~30-40 ppm).
These HMBC correlations would be definitive in confirming the connectivity of the carbon skeleton: C1-C2-C3.
Predicted 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Cross-Peaks |
| COSY | ¹H ↔ ¹H | None |
| HSQC | ¹H ↔ ¹³C (¹J) | One peak: H3 ↔ C3 |
| HMBC | ¹H ↔ ¹³C (²J, ³J) | Two peaks: H3 ↔ C2 (²J), H3 ↔ C1 (³J) |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on its solid-state conformation.
The analysis would yield precise measurements of:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C=O, C-H, C-Br).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, Br-C-Br, C-C=O).
Torsion Angles: The dihedral angles that define the molecule's conformation.
Crystal Packing: The arrangement of molecules within the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or dipole-dipole interactions.
This data would provide the definitive solid-state structure, confirming the connectivity established by NMR and revealing its conformational preferences.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.
C=O Stretch: The most prominent and easily identifiable peak would be the strong absorption from the carbonyl (ketone) group stretch. This typically appears in the region of 1700-1725 cm⁻¹.
C-H Stretches: The stretching vibrations of the C-H bonds in the -CH₂Br group would be observed in the 2900-3100 cm⁻¹ region.
C-H Bend: The scissoring or bending vibration of the -CH₂- group is expected around 1400-1450 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibrations would appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The presence of multiple bromine atoms would likely result in several absorptions in this area.
Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1700 - 1725 | Stretch | C=O (Ketone) |
| ~2900 - 3100 | Stretch | C-H |
| ~1400 - 1450 | Bend | C-H |
| ~500 - 700 | Stretch | C-Br |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure and bonding. For this compound, the Raman spectrum would be characterized by specific peaks corresponding to the fundamental vibrations of its constituent functional groups.
Key vibrational modes expected in the Raman spectrum include the stretching of the carbonyl group (C=O), which typically appears as a strong band in the region of 1700-1725 cm⁻¹. The presence of electron-withdrawing bromine atoms adjacent to the carbonyl group can influence the position of this band. Other significant vibrations would include the C-C bond stretching, C-H stretching of the methylene group, and various bending modes. The C-Br stretching vibrations are also expected to be present, typically appearing in the lower frequency region of the spectrum (500-700 cm⁻¹).
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are often employed to complement experimental Raman data. researchgate.net These calculations can predict vibrational frequencies and intensities, aiding in the precise assignment of the observed Raman bands to specific molecular motions. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretching (CH₂) | 2900 - 3000 | Weak-Medium |
| C=O Stretching (Ketone) | 1700 - 1725 | Strong |
| CH₂ Scissoring | 1400 - 1450 | Weak |
| C-C Stretching | 1100 - 1200 | Medium |
| C-Br Stretching | 500 - 700 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₃H₂Br₄O, HRMS provides an exact mass measurement, which can be used to confirm its identity with high confidence. nih.gov
The calculated monoisotopic mass of this compound is 373.67982 Da. nih.gov HRMS analysis would aim to measure a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental formula.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of four bromine atoms. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (~50.5% and ~49.5%, respectively). docbrown.info This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, where the peaks are separated by 2 Da. For the molecular ion of this compound, a cluster of five major peaks (M, M+2, M+4, M+6, M+8) would be observed, with relative intensities following a binomial distribution.
| Ion | m/z (Da) | Relative Abundance (%) |
|---|---|---|
| [C₃H₂(⁷⁹Br)₄O]⁺ | 373.68 | 6.25 |
| [C₃H₂(⁷⁹Br)₃(⁸¹Br)₁O]⁺ | 375.68 | 25.00 |
| [C₃H₂(⁷⁹Br)₂(⁸¹Br)₂O]⁺ | 377.68 | 37.50 |
| [C₃H₂(⁷⁹Br)₁(⁸¹Br)₃O]⁺ | 379.68 | 25.00 |
| [C₃H₂(⁸¹Br)₄O]⁺ | 381.68 | 6.25 |
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, probes the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group (C=O). Ketones typically exhibit a weak absorption band in the UV region (around 270-300 nm) corresponding to the n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. This transition involves the excitation of an electron from one of the non-bonding lone pairs of the oxygen atom to the anti-bonding π* orbital of the C=O double bond.
The presence of four bromine atoms, which are auxochromes, can influence the position and intensity of this absorption band. The electron-withdrawing nature of the bromine atoms can cause a slight blue shift (hypsochromic shift) in the n → π* transition.
Photophysical studies investigate the fate of a molecule after it absorbs light, including processes like fluorescence and phosphorescence. While many simple ketones are not strongly fluorescent, detailed photophysical characterization would explore the potential for luminescence from this compound. Such studies, often complemented by time-dependent DFT (TD-DFT) calculations, can elucidate the nature of the excited states and their decay pathways. mdpi.com
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and other electronic properties with considerable accuracy. researchgate.netmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with an appropriate basis set, can be used to determine the optimized molecular geometry. mdpi.comresearchgate.net This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.
| Parameter | Typical Calculated Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-C Bond Length | ~1.52 Å |
| C-Br Bond Length (CBr₃) | ~1.94 Å |
| C-Br Bond Length (CH₂Br) | ~1.96 Å |
| C-H Bond Length | ~1.09 Å |
| O=C-C Bond Angle | ~122° |
| C-C-CBr₃ Bond Angle | ~118° |
| Br-C-Br Bond Angle | ~109.5° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding the electronic properties and reactivity of this compound.
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pair orbitals of the carbonyl oxygen and the bromine atoms.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is anticipated to be the π* anti-bonding orbital of the carbonyl group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. wikipedia.orgresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.0 to -8.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 6.0 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
For this compound, the MEP map would reveal:
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are associated with electron-rich areas and are susceptible to electrophilic attack. This region would be concentrated around the lone pairs of the carbonyl oxygen atom.
Positive Potential (Blue): Regions of positive electrostatic potential are electron-deficient and are targets for nucleophilic attack. These areas would be located around the hydrogen atoms of the methylene group and, to a lesser extent, the bromine atoms due to the "sigma-hole" phenomenon, where a region of positive potential can exist along the extension of the C-Br bond.
The MEP map provides a powerful visual tool for understanding the reactive behavior and intermolecular interactions of the molecule. mdpi.com
Computational Studies on Reaction Energetics and Transition States
Computational chemistry offers powerful tools for investigating the mechanisms, energetics, and transition states of chemical reactions. For a molecule like this compound, these methods can provide deep insights into its reactivity. However, a review of the current scientific literature indicates a lack of specific computational studies on the reaction energetics and transition states of this particular compound. Therefore, this section will outline the established computational approaches and the types of mechanistic questions that could be addressed in future research, drawing parallels from studies on analogous α-haloketones.
Theoretical investigations into the reaction pathways of this compound would likely employ quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations. These methods are adept at mapping potential energy surfaces, which allows for the identification of reactants, products, intermediates, and, crucially, transition states.
A primary area of computational investigation for polyhalogenated ketones involves their rearrangement and decomposition pathways. For instance, the Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. Computational studies on this reaction for this compound would focus on calculating the activation energies for the key steps: enolate formation, intramolecular nucleophilic substitution to form the cyclopropanone, and the subsequent ring-opening. These calculations would clarify the feasibility of such a rearrangement and the influence of the multiple bromine substituents on the reaction energetics.
Another significant reaction pathway for compounds like this compound is thermal decomposition. Ab initio simulations could be utilized to explore various decomposition channels, such as C-C or C-Br bond scission. By calculating the bond dissociation energies and the energy barriers for different decomposition pathways, the most likely thermal degradation products could be predicted.
Furthermore, computational analysis of transition states would be pivotal in understanding the kinetics of reactions involving this compound. By optimizing the geometry of a transition state, its energetic barrier can be calculated, which is directly related to the reaction rate. For example, in a nucleophilic substitution reaction at the α-carbon, computational methods could model the transition state, providing insights into the reaction's feasibility and stereochemistry.
Due to the absence of specific published data, a representative data table cannot be generated at this time. However, a hypothetical table illustrating the kind of data that would be obtained from such computational studies is presented below for illustrative purposes.
Hypothetical Computational Energetics for Reactions of this compound
| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |
|---|---|---|---|
| Favorskii Rearrangement (Cyclopropanone formation) | DFT (B3LYP/6-311+G**) | Data not available | Data not available |
| C-Br Bond Homolysis (at C1) | CCSD(T)/aug-cc-pVTZ | Data not available | Data not available |
| C-C Bond Homolysis (Acyl-CBr3) | DFT (B3LYP/6-311+G**) | Data not available | Data not available |
Future computational research in this area would be invaluable for elucidating the detailed reaction mechanisms and predicting the chemical behavior of this compound under various conditions.
Derivatization and Functionalization Strategies of 1,1,1,3 Tetrabromopropan 2 One
Selective Bromine Atom Functional Group Interconversions
The four bromine atoms in 1,1,1,3-tetrabromopropan-2-one offer multiple possibilities for functional group interconversions through nucleophilic substitution or rearrangement reactions. The reactivity of the bromine atoms is influenced by their position relative to the carbonyl group. The three bromine atoms on the α-carbon (C1) and the single bromine on the other α'-carbon (C3) exhibit different chemical behaviors.
One of the primary reactions involving α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base. libretexts.orgyorku.ca This rearrangement typically leads to the formation of carboxylic acid derivatives. For an α-halo ketone with at least one α'-hydrogen, the reaction proceeds through a cyclopropanone (B1606653) intermediate. libretexts.orgyorku.ca Depending on the base used—hydroxide, alkoxide, or an amine—the final product can be a carboxylic acid, an ester, or an amide, respectively. libretexts.orgyorku.ca In the case of polyhalogenated ketones like this compound, the reaction can be complex, potentially leading to unsaturated halo acids. sigmaaldrich.com
The general mechanism of the Favorskii rearrangement involves the formation of an enolate, followed by intramolecular cyclization and subsequent nucleophilic attack on the cyclopropanone intermediate.
Table 1: Potential Products of Favorskii Rearrangement of this compound
| Base/Nucleophile | Product Type |
|---|---|
| Sodium Hydroxide (NaOH) | Carboxylic Acid |
| Sodium Alkoxide (NaOR) | Ester |
This table outlines the expected classes of compounds from the Favorskii rearrangement based on the choice of base.
Manipulation of the Ketone Functionality for Diverse Derivatives
The ketone functionality in this compound is an electrophilic center that can be targeted by a wide range of nucleophiles. These reactions, primarily nucleophilic additions, are fundamental to creating a diverse set of derivatives. Common reactions at the carbonyl group include the formation of hydrazones, oximes, and imines.
For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic test for aldehydes and ketones, resulting in the formation of a colored 2,4-dinitrophenylhydrazone precipitate. athabascau.ca This reaction serves as a derivatization method to facilitate the detection and characterization of the ketone.
Similarly, hydroxylamine (B1172632) reacts with ketones to form oximes. A particularly useful reagent in this class is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). Derivatization with PFBHA is advantageous for gas chromatography (GC) analysis as it creates derivatives that are more volatile and have better chromatographic properties. sigmaaldrich.com
Amines can react with ketones to form imines, also known as Schiff bases. libretexts.org These reactions are typically reversible and acid-catalyzed. The manipulation of the ketone group provides a pathway to a variety of derivatives with altered chemical and physical properties.
Table 2: Common Derivatization Reactions of the Ketone Group
| Reagent | Derivative Formed |
|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone |
| Hydroxylamine (NH₂OH) | Oxime |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime |
This interactive table summarizes common reagents used to derivatize the ketone functional group and the corresponding products.
Development of Analytical Derivatization Methods
The development of analytical derivatization methods is crucial for the detection and quantification of compounds that may not be readily analyzable in their native form. For ketones like this compound, derivatization is often employed to enhance their detectability by various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Derivatization can improve the volatility and thermal stability of the analyte for GC analysis, or introduce a chromophore or fluorophore for enhanced UV-Visible or fluorescence detection in HPLC. libretexts.org
Common derivatizing agents for ketones in analytical chemistry include:
2,4-Dinitrophenylhydrazine (DNPH): This reagent is widely used for the determination of aldehydes and ketones in various matrices. The resulting hydrazones are colored and can be readily analyzed by HPLC with UV detection. yorku.ca
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is a popular derivatizing agent for carbonyl compounds, particularly for analysis by GC with electron capture detection (ECD), which is highly sensitive to halogenated compounds. sigmaaldrich.com
2-Hydrazinoquinoline (HQ): This reagent has been developed for the simultaneous analysis of carboxylic acids, aldehydes, and ketones by liquid chromatography-mass spectrometry (LC-MS). nih.gov
The choice of derivatization reagent and method depends on the analytical technique to be used and the specific requirements of the analysis, such as sensitivity and selectivity. libretexts.org
Table 3: Analytical Derivatization Reagents for Ketones
| Reagent | Analytical Technique | Purpose |
|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Introduction of a chromophore for UV detection |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-ECD | Enhanced volatility and sensitivity for electron capture detection |
This interactive table details common analytical derivatization reagents for ketones, the analytical techniques they are suited for, and their primary function in the analysis.
Catalytic Transformations Involving 1,1,1,3 Tetrabromopropan 2 One
Transition-Metal-Catalyzed Reactions with 1,1,1,3-Tetrabromopropan-2-one as Substrate
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Catalysts based on palladium, copper, nickel, and rhodium are routinely used in a wide array of chemical transformations.
Cross-Coupling Methodologies
Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for the formation of C-C bonds. Typically, these reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition-metal catalyst.
For a substrate like this compound, with its multiple bromine atoms, several reaction pathways could be envisioned. The reactivity of the C-Br bonds would likely differ, with the tribromomethyl group presenting a different chemical environment than the monobrominated carbon. A hypothetical cross-coupling reaction could involve the selective activation of one of these C-Br bonds.
Table 7.1.1: Hypothetical Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst | Potential Product |
| Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted bromopropanone |
| Terminal alkyne | CuI, PdCl₂(PPh₃)₂ | Alkynyl-substituted bromopropanone |
| Organozinc reagent | NiCl₂(dppp) | Alkyl- or aryl-substituted bromopropanone |
Note: This table is illustrative of potential reactions and is not based on published experimental data for this compound.
Cyclopropanation Reactions
Transition-metal-catalyzed cyclopropanation of alkenes is a fundamental method for the synthesis of three-membered rings. These reactions often proceed via the formation of a metal-carbene intermediate from a diazo compound or a gem-dihalide.
Given the structure of this compound, it could potentially serve as a precursor to a brominated carbene or a related reactive intermediate under the influence of a suitable transition metal catalyst, such as those based on rhodium or copper. This intermediate could then react with an alkene to form a brominated cyclopropane.
Table 7.1.2: Hypothetical Cyclopropanation Reaction with this compound
| Alkene | Catalyst | Potential Product |
| Styrene | Rh₂(OAc)₄ | 1-Bromo-1-benzoyl-2-phenylcyclopropane |
| 1-Octene | Cu(acac)₂ | 1-Bromo-1-acyl-2-hexylcyclopropane |
Note: This table is illustrative of potential reactions and is not based on published experimental data for this compound.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside transition-metal catalysis and biocatalysis. Organocatalysts are often praised for their low toxicity, stability, and ability to promote enantioselective transformations.
The application of organocatalysis to reactions involving polyhalogenated ketones is an area of growing interest. For this compound, with its electrophilic carbonyl group and reactive C-Br bonds, a number of organocatalytic activations could be conceived. For instance, enamine or iminium ion catalysis could be used to generate nucleophilic or electrophilic intermediates that could then participate in cascade reactions.
However, a thorough search of the chemical literature reveals no specific examples of organocatalytic applications of this compound. The potential for this compound to act as a substrate in asymmetric or other organocatalytic reactions remains to be explored.
Retrosynthetic Analysis and Strategic Disconnections for 1,1,1,3 Tetrabromopropan 2 One
Application of the Disconnection Approach to 1,1,1,3-Tetrabromopropan-2-one
The structure of this compound features a ketone functional group with bromine atoms on both α-carbons. This class of molecules, α-halo ketones, are valuable synthetic intermediates. wikipedia.org The disconnection approach for this target molecule can be approached in two primary ways: direct C-C bond disconnection or a strategy initiated by Functional Group Interconversion (FGI).
Strategy 1: C-C Bond Disconnection
The carbon skeleton is a three-carbon chain containing a central carbonyl group. Two potential C-C bond disconnections can be considered, one on either side of the carbonyl.
Disconnection of the C1-C2 bond: This disconnection breaks the bond between the tribrominated carbon and the carbonyl carbon. This cleavage is a logical step as it separates the molecule into two distinct, functionalized one-carbon and two-carbon fragments.
Disconnection of the C2-C3 bond: This approach severs the bond between the carbonyl carbon and the monobrominated carbon. This also yields two smaller fragments.
Between these options, the C1-C2 disconnection is often preferred in retrosynthetic analysis as it leads to synthons whose synthetic equivalents are common and accessible reagents.
Strategy 2: Functional Group Interconversion (FGI) followed by Disconnection
An alternative and highly effective strategy is to first simplify the molecule through Functional Group Interconversion (FGI), which involves the conceptual conversion of one functional group into another. solubilityofthings.comias.ac.in Given the heavy bromination, a logical FGI step is to remove the bromine atoms to reveal a simpler precursor ketone.
FGI: this compound can be retrosynthetically simplified to its parent ketone, propan-2-one (acetone). The forward reaction would then be the polybromination of acetone (B3395972). wikipedia.org This is a powerful simplification, as acetone is a readily available starting material. The challenge in the forward synthesis is controlling the degree of halogenation, but for an exhaustive bromination product like the target molecule, this is a very direct route. slideshare.net
This FGI-based approach is often more practical for α-halo ketones as their synthesis commonly involves the direct halogenation of a ketone precursor. wikipedia.org
Functional Group Interconversion (FGI) Strategies for Precursors
Functional Group Interconversion (FGI) is a cornerstone of synthesis design, allowing for the strategic modification of functional groups to facilitate key bond-forming reactions or to arrive at the final target structure. solubilityofthings.comfiveable.me For this compound, the most powerful FGI strategy involves the precursor propan-2-one (acetone).
The forward synthesis pathway based on this FGI strategy is the direct bromination of acetone. Ketones can be halogenated at the α-position by reaction with halogens like Br₂. wikipedia.org The reaction proceeds via an enol or enolate intermediate. While monohalogenation can be achieved under specific conditions, polyhalogenation is common, especially under basic conditions or with an excess of the halogenating agent.
Key FGI Transformations:
| Precursor | Transformation | Reagent(s) | Product |
| Propan-2-one | Polybromination | Excess Br₂ in acetic acid or with a base catalyst | This compound |
| 1-Bromopropan-2-one | Further Bromination | Excess Br₂ | This compound |
This FGI-based approach highlights a convergent and efficient route, starting from a simple, inexpensive material and installing the required functionality in a single, albeit potentially aggressive, step.
Multi-Step Synthetic Pathway Design for Complex Derivatives
The chemical reactivity of this compound makes it a useful building block for more complex molecules, particularly heterocyclic compounds. wikipedia.org A multi-step pathway can be designed for a derivative such as 2-amino-4-(tribromomethyl)thiazole .
Retrosynthetic Analysis of the Derivative:
The target derivative is a substituted thiazole (B1198619). A well-established method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-halo ketone with a thioamide-containing compound.
Disconnection of the Thiazole Ring: The thiazole ring can be disconnected, leading back to the α-halo ketone (this compound) and thiourea (B124793). This disconnection corresponds directly to the Hantzsch synthesis.
FGI on the α-Halo Ketone: As established previously, this compound can be retrosynthetically traced back to propan-2-one.
Proposed Multi-Step Synthetic Pathway:
This retrosynthetic analysis provides a clear roadmap for the forward synthesis:
Step 1: Synthesis of this compound Propan-2-one is treated with an excess of a brominating agent (e.g., elemental bromine, Br₂) in a suitable solvent such as acetic acid. The reaction leads to the exhaustive bromination of both methyl groups, yielding the required α-halo ketone precursor.
Step 2: Hantzsch Thiazole Synthesis The synthesized this compound is then reacted with thiourea. The mechanism involves:
Nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the bromomethyl group (C3), displacing the bromide ion.
An intramolecular cyclization occurs where a nitrogen atom from the thiourea intermediate attacks the carbonyl carbon.
A final dehydration step yields the aromatic 2-amino-4-(tribromomethyl)thiazole ring.
This two-step sequence demonstrates how a retrosynthetically designed plan allows for the logical construction of a complex derivative from simple, readily available starting materials.
Future Research Directions and Unexplored Reactivity of 1,1,1,3 Tetrabromopropan 2 One
Expanding the Scope of Reactivity with Novel Reagents
The electrophilic nature of the carbonyl carbon and the carbon atoms bearing bromine atoms in 1,1,1,3-tetrabromopropan-2-one makes it a prime candidate for reactions with a wide array of nucleophilic reagents. Future research should systematically explore its reactions with various nucleophiles to synthesize novel and potentially valuable compounds. The inherent reactivity of α-haloketones suggests that this compound could serve as a precursor to a diverse range of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. nih.govnih.govdurham.ac.ukresearchgate.netamazonaws.com
Systematic studies involving reactions with various nucleophiles could unveil new synthetic pathways. For instance, reactions with binucleophiles such as amidines, guanidines, and thioureas could lead to the formation of five- or six-membered heterocyclic rings like imidazoles, pyrimidines, and thiazoles. The tribromomethyl group could potentially participate in haloform-type reactions under basic conditions, leading to the formation of bromoform (B151600) and a carboxylic acid derivative. wikipedia.org
| Potential Nucleophile | Anticipated Product Type | Potential Research Application |
| Primary Amines | Substituted aminoketones, imines, or heterocyclic compounds | Synthesis of bioactive molecules and ligands |
| 1,2-Diamines | Dihydropyrazines or other nitrogen-containing heterocycles | Development of novel pharmaceutical scaffolds |
| Thioamides | Thiazole (B1198619) derivatives | Access to a core structure in many natural products and drugs |
| β-Ketoesters | Products of nucleophilic substitution or rearrangement | Versatile intermediates for further functionalization |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary alcohols | Creation of complex molecular architectures |
This table presents hypothetical reaction outcomes based on the known reactivity of similar polyhalogenated ketones.
Asymmetric Synthesis Utilizing this compound
The prochiral nature of the carbonyl group in this compound presents a significant opportunity for the development of asymmetric transformations to produce chiral building blocks. The enantioselective reduction of the ketone to form the corresponding chiral alcohol is a particularly attractive avenue for research. rsc.orgnih.gov Various chiral catalysts, including those based on transition metals with chiral ligands and organocatalysts, could be employed to achieve high enantioselectivity. researchgate.net
The resulting chiral brominated alcohols would be valuable intermediates, with the multiple bromine atoms and the hydroxyl group providing handles for a wide range of subsequent stereospecific transformations. For instance, the chiral center could direct the stereochemical outcome of further reactions, enabling the synthesis of complex, enantiomerically pure molecules.
| Catalyst Type | Potential Chiral Product | Significance |
| Chiral Ruthenium or Rhodium Complexes | Enantiomerically enriched 1,1,1,3-tetrabromopropan-2-ol | Versatile chiral building block for pharmaceuticals and agrochemicals |
| Chiral Oxazaborolidines (CBS Catalysts) | (R)- or (S)-1,1,1,3-tetrabromopropan-2-ol | Access to specific enantiomers with high optical purity |
| Chiral Phosphoric Acids | Enantiomerically enriched products from various transformations | Organocatalytic approach avoiding transition metals |
| Biocatalysts (e.g., Ketoreductases) | Optically active brominated alcohols | Green and highly selective method for chiral synthesis |
This table outlines potential asymmetric transformations and is based on established methods for the asymmetric reduction of prochiral ketones.
High-Throughput Screening for New Transformations
To accelerate the discovery of novel reactivity and optimize reaction conditions, high-throughput screening (HTS) methodologies can be applied. rsc.org HTS allows for the rapid evaluation of a large number of reaction parameters, including catalysts, solvents, bases, and temperatures, using miniaturized reaction formats. cas.cnnih.govdtu.dkresearchgate.net This approach would be particularly valuable for exploring the reaction space of this compound with a diverse library of reagents.
For example, an HTS campaign could be designed to identify new catalysts for a specific desired transformation, such as a novel cyclization reaction to form a particular heterocyclic system. The use of analytical techniques compatible with HTS, such as mass spectrometry or fluorescence-based assays, would enable the rapid identification of successful reactions and promising "hits" for further investigation. rsc.orgcas.cnnih.gov
| Screening Goal | Variables to Screen | Potential Outcome |
| Discovery of Novel Cyclization Reactions | Different nucleophiles, catalysts (metal and organocatalysts), solvents, and bases | Identification of new heterocyclic scaffolds derived from this compound |
| Optimization of Asymmetric Reduction | Chiral ligands, metal precursors, reductants, and additives | Development of a highly efficient and enantioselective synthesis of chiral brominated alcohols |
| Exploration of C-C Bond Forming Reactions | Various organometallic reagents, coupling partners, and catalysts | New methods for the construction of complex carbon skeletons |
This table illustrates the application of high-throughput screening to explore the reactivity of this compound.
Advanced Mechanistic Studies using Modern Analytical Tools
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods. Modern analytical and computational tools can provide deep insights into the pathways of these reactions. For instance, the Favorskii rearrangement, a common reaction of α-haloketones, could be a potential pathway for this compound under basic conditions, leading to ring contraction if a cyclic precursor were used, or to rearranged carboxylic acid derivatives in the acyclic case. purechemistry.orgresearchgate.netcore.ac.ukwikipedia.orgorganic-chemistry.org
Computational chemistry, specifically density functional theory (DFT) calculations, can be employed to model reaction intermediates and transition states, providing valuable information about reaction energetics and selectivity. up.ac.za These theoretical studies, in conjunction with experimental evidence from techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic analysis, can elucidate complex reaction mechanisms.
| Mechanistic Question | Investigative Tool | Expected Insight |
| Favorskii Rearrangement vs. Nucleophilic Substitution | DFT Calculations, Kinetic Studies | Understanding the factors that control the reaction pathway and product distribution |
| Role of the Tribromomethyl Group | Computational Modeling, Isotope Labeling | Elucidating the electronic and steric effects of this group on reactivity |
| Stereochemical Course of Asymmetric Reactions | Chiral Chromatography, X-ray Crystallography of Products, Spectroscopic Analysis | Determining the absolute configuration of chiral products and rationalizing the stereochemical outcome |
This table highlights potential areas for mechanistic investigation and the modern analytical tools that could be employed.
Role in Sustainable Chemical Synthesis
The principles of green chemistry encourage the use of readily available starting materials and the development of atom-economical and energy-efficient synthetic processes. acs.orgspringerprofessional.de Brominated organic compounds are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nu.edu.kznu.edu.kz Future research should focus on developing sustainable methods for the synthesis and utilization of this compound.
This includes exploring greener methods for its preparation, potentially utilizing safer brominating agents and more environmentally benign solvents. rsc.org Furthermore, the development of catalytic transformations that use this compound as a starting material would be a significant step towards more sustainable chemical manufacturing, as catalytic processes often lead to higher efficiency and reduced waste generation. ijrar.orgwur.nl The potential to use this compound in multicomponent reactions, where several starting materials are combined in a single step to form a complex product, would also be a highly desirable, atom-economical approach. nih.gov
| Green Chemistry Principle | Application to this compound Chemistry |
| Atom Economy | Development of multicomponent reactions and cycloadditions that incorporate most of the atoms of the starting materials into the final product. |
| Use of Catalysis | Employing catalytic amounts of reagents for transformations such as asymmetric reductions or cross-coupling reactions to minimize waste. |
| Design for Energy Efficiency | Exploring reactions that can be conducted at ambient temperature and pressure, potentially using microwave or photochemical activation. |
| Use of Renewable Feedstocks | While the synthesis of this specific compound from renewable sources may be challenging, its efficient use as a building block contributes to overall process sustainability. |
This table connects the future research directions for this compound with the core principles of green chemistry.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,1,1,3-tetrabromopropan-2-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound is typically synthesized via bromination of propan-2-one derivatives. A radical-mediated bromination process, as observed in analogous halogenation reactions (e.g., photochlorination of cyclopropanes ), can be adapted. Key parameters include:
-
Temperature : Controlled exothermic reactions (0–5°C) to avoid side products.
-
Catalysts : Use of radical initiators (e.g., benzoyl peroxide) to accelerate bromine atom addition .
-
Solvent : Non-polar solvents (e.g., CCl₄) to stabilize intermediates.
-
Yield Optimization : Incremental addition of bromine and inert atmosphere to reduce HBr byproduct formation.
- Data Table : Comparison of Brominating Agents
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| Br₂ (excess) | CCl₄ | 0–5 | 65–70 | >95% |
| NBS* | DCM | 25 | 50–55 | 90% |
| *N-Bromosuccinimide (NBS) may require UV activation. |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectral and chromatographic techniques:
- ¹H/¹³C NMR : Identify carbonyl (C=O) and brominated CH₃ groups. Absence of peaks at δ 2.1–2.3 ppm confirms complete bromination of propan-2-one precursors .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 366 (M⁺, [C₃H₄Br₄O]⁺) and isotopic patterns consistent with Br₄.
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- Elemental Analysis : Verify Br content (~87.0% theoretical).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to corrosive bromine residues .
- Storage : Inert gas-purged amber vials at 4°C to prevent light-induced degradation.
- Spill Management : Neutralize with NaHCO₃ or activated carbon; avoid water to prevent HBr release .
- Waste Disposal : Segregate halogenated waste per EPA guidelines .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms for brominated ketones?
- Methodological Answer :
- DFT Calculations : Model transition states for bromine radical addition to propan-2-one. Compare activation energies of competing pathways (e.g., 1,2- vs. 1,3-addition) .
- MD Simulations : Assess solvent effects on intermediate stability. Polar solvents may stabilize zwitterionic intermediates, altering regioselectivity.
- Validation : Cross-reference computed NMR/IR spectra with experimental data to validate mechanistic hypotheses .
Q. What strategies address discrepancies in biological activity data for brominated ketones across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assays (e.g., fixed IC₅₀ protocols).
- Controlled Variables : Document solvent (DMSO vs. ethanol) and purity thresholds (>98% by HPLC).
- Statistical Tools : Apply ANOVA to isolate batch effects or instrument variability .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in environmental studies?
- Methodological Answer :
- Synthesis of Labeled Analogs : Use ¹³C-labeled propan-2-one precursors to track carbonyl group fate .
- LC-MS/MS Analysis : Monitor labeled metabolites in in vitro systems (e.g., liver microsomes).
- Degradation Pathways : Identify debromination intermediates (e.g., tribromo derivatives) via isotopic tracing .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary between 78–82°C?
- Methodological Answer :
- Purity Assessment : Recrystallize samples from hexane and compare DSC thermograms. Impurities (e.g., residual HBr) lower melting points .
- Polymorphism Screening : Perform X-ray crystallography to detect crystalline forms.
- Interlab Calibration : Use NIST-traceable standards to harmonize DSC settings .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
